5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride
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Description
Isoquinoline derivatives, including those with dimethoxy substitutions and a tetrahydroisoquinoline core, are significant due to their diverse pharmacological properties and roles in synthesizing complex molecules. They serve as key intermediates in the synthesis of natural products and drugs, demonstrating a broad range of biological activities.
Synthesis Analysis
Isoquinoline derivatives undergo stereospecific multistep synthesis from racemic bases. Techniques such as acylation, Bischler-Napieralski reaction, and reduction followed by salt formation with muriatic acid are common in their synthesis. The overall yields can vary, highlighting the complexity and efficiency of these synthetic routes (Lin Xi, 2011).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using techniques like X-ray diffractometric analysis. For example, the absolute configurations of optical antipodes of a similar compound were determined, leading to insights into the stereochemistry and molecular interactions within the crystal structure (D. Mondeshka et al., 1992).
Chemical Reactions and Properties
Isoquinoline derivatives exhibit diverse chemical reactivities, including cyclocondensation and reactions with various reagents to introduce new functional groups. Their reactivity is influenced by the presence of methoxy groups and the tetrahydroisoquinoline core, which can undergo various transformations, including N-methylation and cyclization reactions (T. Bailey et al., 1995).
Scientific Research Applications
Tetrahydroisoquinolines (THIQs) are a class of compounds known as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities. Originally, THIQs were recognized for their neurotoxicity, but further research has unveiled their potential in preventing Parkinsonism and as anticancer antibiotics. The US FDA approval of trabectedin for soft tissue sarcomas highlights the milestone in anticancer drug discovery utilizing THIQ derivatives. THIQs have been synthesized for various therapeutic activities, showing significant success in cancer and central nervous system (CNS) drug discovery. They are also considered promising candidates for infectious diseases like malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc. (Singh & Shah, 2017).
Antioxidant Properties and Applications
The antioxidant ethoxyquin and its analogues, including THIQ derivatives, have been extensively researched for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation. This property is critical for preventing spontaneous combustion of fish meal, which is prone due to its high unsaturation degree. Studies have revealed that THIQ analogues can compete with ethoxyquin in efficacy and price for use as antioxidants in fish meal. Moreover, on storage, these compounds transform into potent antioxidants in their right, suggesting their role in extending the shelf life of fish meal and possibly other food products (de Koning, 2002).
Role in Medicinal Chemistry
THIQ scaffolds have been under extensive modification to develop potent drug molecules for treating several life-threatening diseases, including cancer, HIV, and neurodegenerative disorders. Their metal chelation properties further enhance their therapeutic potential, making them suitable candidates for drug development. Recent research focusing on 8-hydroxyquinoline derivatives has shown significant biological activities, underscoring the importance of THIQ derivatives in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Organic Light-Emitting Diodes (OLEDs)
In the field of organic electronics, THIQ-based materials, such as BODIPY-based organic semiconductors, have shown potential applications in OLED devices. These materials offer a platform for the development of 'metal-free' infrared emitters, showcasing the versatility of THIQ derivatives beyond pharmaceutical applications. Their use in OLEDs represents a significant step forward in the design and development of new conjugated systems for organic optoelectronics (Squeo & Pasini, 2020).
properties
IUPAC Name |
5,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-3-4-10(15-2)11-7(9)5-12-6-8(11)13;/h3-4,8,12-13H,5-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUUXMMQHLYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCC(C2=C(C=C1)OC)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585831 |
Source
|
Record name | 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102073-77-8 |
Source
|
Record name | 5,8-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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